molecular formula C5H11Br2N B11867835 3-Bromo-1-methylpyrrolidine hydrobromide CAS No. 17402-92-5

3-Bromo-1-methylpyrrolidine hydrobromide

Cat. No.: B11867835
CAS No.: 17402-92-5
M. Wt: 244.96 g/mol
InChI Key: ZMWVSTHWVNFSKP-UHFFFAOYSA-N
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Description

3-Bromo-1-methylpyrrolidine hydrobromide is a chemical compound with the molecular formula C5H11Br2N. It is a brominated derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and pharmaceutical research due to its unique reactivity and structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-methylpyrrolidine hydrobromide typically involves the bromination of 1-methylpyrrolidine. One common method is the reaction of 1-methylpyrrolidine with bromine in the presence of a solvent like carbon tetrachloride (CCl4). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

For large-scale industrial production, the synthesis may involve the use of more efficient and environmentally friendly methods. For example, the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN) can increase the yield and selectivity of the bromination reaction .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-methylpyrrolidine hydrobromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-1-methylpyrrolidine hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Bromo-1-methylpyrrolidine hydrobromide involves its reactivity as a brominated compound. The bromine atom can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1-methylpyrrolidine
  • 3-Bromopyrrolidine hydrobromide
  • 1-Boc-3-bromopyrrolidine
  • 4-Bromopiperidine hydrobromide

Uniqueness

3-Bromo-1-methylpyrrolidine hydrobromide is unique due to its specific bromination pattern and the presence of a methyl group on the pyrrolidine ring. This structural feature imparts distinct reactivity and properties compared to other brominated pyrrolidines and piperidines .

Properties

CAS No.

17402-92-5

Molecular Formula

C5H11Br2N

Molecular Weight

244.96 g/mol

IUPAC Name

3-bromo-1-methylpyrrolidine;hydrobromide

InChI

InChI=1S/C5H10BrN.BrH/c1-7-3-2-5(6)4-7;/h5H,2-4H2,1H3;1H

InChI Key

ZMWVSTHWVNFSKP-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)Br.Br

Origin of Product

United States

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